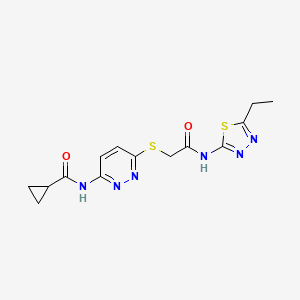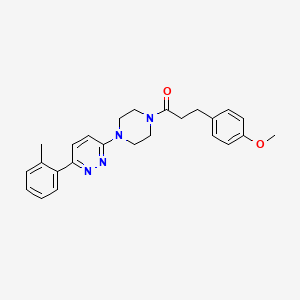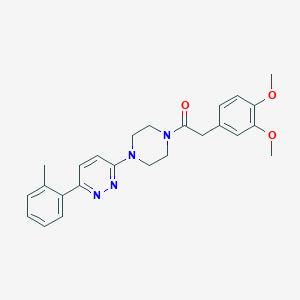
3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
Descripción general
Descripción
3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine, also known as Compound A, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mecanismo De Acción
The mechanism of action of 3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine A involves the inhibition of certain enzymes and the modulation of certain signaling pathways. Specifically, 3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine A has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. This inhibition leads to an increase in cGMP levels, which in turn leads to the relaxation of smooth muscle cells and increased blood flow.
Biochemical and Physiological Effects:
3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine A has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibition of PDE5, 3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine A has been shown to modulate the activity of certain signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K) pathways. These effects have been linked to a variety of physiological processes, including cell proliferation, apoptosis, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine A has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a wide range of biochemical and physiological effects, which makes it a valuable tool for studying various signaling pathways and physiological processes. However, there are also some limitations to the use of 3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine A in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects may be influenced by other factors, such as the presence of other compounds or the specific cell type being studied.
Direcciones Futuras
There are several future directions for research on 3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine A. One area of interest is the development of new drugs based on the structure of 3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine A. These drugs could be used to treat a variety of diseases, including cancer and neurodegenerative disorders. Another area of interest is the further study of the mechanism of action of 3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine A, which could lead to a better understanding of its effects and potential applications. Finally, there is also interest in studying the effects of 3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine A in different cell types and under different experimental conditions, which could help to further elucidate its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine A has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of certain signaling pathways. These effects make 3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine A a promising candidate for the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
3-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-6-(2-methylphenyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-17-6-4-5-7-20(17)21-9-11-23(25-24-21)26-12-14-27(15-13-26)31(28,29)19-8-10-22(30-3)18(2)16-19/h4-11,16H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEYAROIJPETCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-3-methylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3203385.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide](/img/structure/B3203404.png)






![N-(2-bromo-4-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3203454.png)
![N-(4-bromophenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3203460.png)
![N-(2-bromo-4-methylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3203467.png)

![N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3203486.png)